2-Propenoic acid, 3-(4-phenoxyphenyl)-
Description
IUPAC Designation and Synonymy
The compound is systematically named (E)-3-(4-phenoxyphenyl)acrylic acid under IUPAC guidelines. This nomenclature reflects:
- The acrylic acid backbone (prop-2-enoic acid).
- A 4-phenoxyphenyl group substituent at the C3 position.
- E-configuration of the double bond in the acrylic acid moiety.
Synonymy includes:
| Synonym | Source |
|---|---|
| 4-Phenoxycinnamic acid | |
| (E)-3-(4-Phenoxyphenyl)prop-2-enoic acid | |
| 3-(4-Phenoxyphenyl)-2-propenoic acid |
Molecular Formula and Weight
The compound has the formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol . Key compositional features:
| Component | Count | Contribution to Molecular Weight |
|---|---|---|
| Carbon (C) | 15 | 180.15 g/mol |
| Hydrogen (H) | 12 | 12.12 g/mol |
| Oxygen (O) | 3 | 48.00 g/mol |
The molecular weight aligns with high-resolution mass spectrometry data.
Stereochemical Configuration (E-Isomer)
The compound exists predominantly as the E-isomer (trans configuration), confirmed by:
- X-ray crystallography showing a trans arrangement of substituents across the double bond.
- NMR coupling constants ($$ J_{H,H} \approx 16 \, \text{Hz} $$) between vinyl protons, characteristic of trans stereochemistry.
The structural formula in LaTeX notation is:
$$
\text{CH}2=\text{C}(\text{COOH})\text{-C}6\text{H}4\text{-O-C}6\text{H}_5
$$
Structural Features
Phenoxy Substitution
Acrylic Acid Backbone
Comparative Analysis with Cinnamic Acid
Unlike cinnamic acid ($$\text{C}6\text{H}5-\text{CH}=\text{CH-COOH}$$), this compound features:
- A 4-phenoxy substituent instead of a simple phenyl group.
- Extended π-conjugation due to the ether linkage.
Tables
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Hybridization (C=C) | $$ sp^2 $$-$$ sp^2 $$ |
| Bond Length (C=O) | 1.21 Å |
| Dihedral Angle (C=C-O) | 180° (E-isomer) |
Table 2: Spectroscopic Identifiers
| Technique | Key Signal |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 6.3–7.8 ppm (aromatic and vinyl protons) |
| $$ ^{13}\text{C NMR} $$ | δ 168 ppm (carboxylic acid C=O) |
| IR | 1700 cm$$ ^{-1} $$ (C=O stretch) |
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(E)-3-(4-phenoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+ |
InChI Key |
XWGDODCEQXQAFQ-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The phenoxyphenyl group in the target compound imparts greater lipophilicity compared to smaller substituents like methoxy or hydroxy groups. This may improve membrane permeability but reduce aqueous solubility.
- Electronic Effects: Electron-donating groups (e.g., methoxy in 4-methoxycinnamic acid) enhance resonance stabilization, while electron-withdrawing groups (e.g., acetyl in 3-(4-acetylphenyl)propenoic acid) alter reactivity .
- Ester Derivatives : Esters (e.g., methyl or propyl esters) increase lipophilicity and stability but may introduce toxicity risks, as seen in morpholinyl derivatives .
Anti-Tumor Activity
Studies on bibenzyl derivatives (structurally related to cinnamic acids) reveal that open-chain structures (e.g., 3,3’-dihydroxy-5-methoxybibenzyl) exhibit stronger cytotoxicity against cancer cells (e.g., Bel-7402 and BGC-823) than closed-ring phenanthrenes .
Antioxidant and Anti-Inflammatory Properties
Ferulic acid derivatives (e.g., 3-(4-hydroxy-3-methoxyphenyl)propenoic acid) are widely used in cosmetics and supplements due to their antioxidant activity . The phenoxyphenyl group in the target compound may similarly scavenge free radicals, though its larger aromatic system could alter binding kinetics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-propenoic acid, 3-(4-phenoxyphenyl)-, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions using phenoxyphenyl precursors and acrylic acid derivatives. Key parameters include:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics .
- Temperature : 60–80°C for optimal yield while minimizing side reactions .
- Optimization : Use design-of-experiment (DoE) frameworks to test variables like stoichiometry, pH, and reaction time. Monitor intermediates via TLC or HPLC-MS .
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize 3-(4-phenoxyphenyl)propenoic acid?
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.6 ppm) from the phenoxyphenyl group and the α,β-unsaturated acid protons (δ 5.8–6.5 ppm) .
- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 110–160 ppm) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of 3-(4-phenoxyphenyl)propenoic acid?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS .
- Data Interpretation : Compare computed dipole moments and electrostatic potentials with experimental solubility and reactivity trends .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If anti-inflammatory activity varies across studies:
Assay Validation : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and controls .
Metabolite Screening : Use LC-MS to identify degradation products that may influence activity .
Dose-Response Analysis : Perform nonlinear regression to confirm IC₅₀ values .
- Statistical Tools : Apply ANOVA to assess inter-lab variability .
Q. What strategies are effective for isolating stereoisomers or regioisomers of 3-(4-phenoxyphenyl)propenoic acid?
- Chromatography :
- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
- Prep-TLC : Optimize solvent systems (e.g., ethyl acetate:hexane 3:7) for baseline separation .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate enantiomers .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing :
- pH Studies : Incubate at pH 2–12 (37°C) and monitor degradation via UV-Vis spectroscopy .
- Thermal Analysis : Use TGA/DSC to determine decomposition thresholds (>150°C) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under storage conditions (2–8°C) .
Health and Safety in Research Settings
Q. What are the occupational exposure risks associated with handling 3-(4-phenoxyphenyl)propenoic acid?
- Hazards : Potential skin absorption and carcinogenicity (based on structural analogs) .
- Mitigation :
- Use fume hoods and PPE (nitrile gloves, lab coats) .
- Implement air sampling per OSHA 29 CFR 1910.1020 to monitor workplace exposure .
- Medical Surveillance : Baseline liver function tests for lab personnel handling the compound long-term .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
